2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate

Description

Chemical Identity and Structural Characteristics

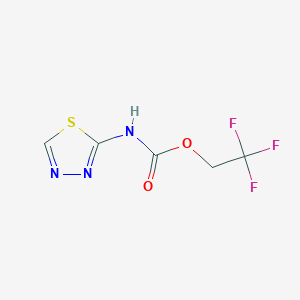

This compound represents a sophisticated organic compound bearing the Chemical Abstracts Service registry number 1211199-35-7. The compound exhibits a molecular formula of C₅H₄F₃N₃O₂S with a corresponding molecular weight of 227.17 daltons. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,2,2-trifluoroethyl 1,3,4-thiadiazol-2-ylcarbamate, reflecting its structural composition and functional group arrangement.

The structural architecture of this compound incorporates several distinctive chemical features that contribute to its unique properties. The molecule contains a 1,3,4-thiadiazole ring system, which serves as the core heterocyclic scaffold. This five-membered ring contains one sulfur atom and two nitrogen atoms positioned at the 1,3,4-positions, creating an electron-deficient aromatic system with significant biological relevance. The thiadiazole ring is connected through an amide linkage to a carbamate functional group, which further extends to a 2,2,2-trifluoroethyl moiety.

The structural complexity is further characterized by specific stereochemical and electronic properties. The International Chemical Identifier code for this compound is InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12), providing precise atomic connectivity information. The corresponding International Chemical Identifier Key is CIWFWHVLSORFJS-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1211199-35-7 |

| Molecular Formula | C₅H₄F₃N₃O₂S |

| Molecular Weight | 227.17 g/mol |

| Melting Point | 217-218°C |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

| Purity | 95% |

The compound demonstrates specific physical characteristics that influence its handling and application properties. The melting point ranges from 217 to 218 degrees Celsius, indicating substantial thermal stability. The compound typically appears as a powder at room temperature and maintains stability under standard storage conditions. These physical properties suggest favorable characteristics for pharmaceutical development and chemical manipulation.

The trifluoroethyl substituent represents a particularly significant structural element that distinguishes this compound from other thiadiazole carbamates. The presence of three fluorine atoms creates a highly electronegative environment that influences the compound's lipophilicity, metabolic stability, and biological activity. The carbamate functional group serves as a critical pharmacophore, providing the mechanism for enzyme interaction and inhibition. This combination of structural elements creates a molecule with unique chemical and biological properties.

Historical Development of Thiadiazole Carbamate Derivatives

The historical development of thiadiazole carbamate derivatives traces back to the fundamental discoveries in heterocyclic chemistry during the late nineteenth century. The first thiadiazole compound was described by Fischer in 1882, establishing the foundation for subsequent investigations into this heterocyclic system. The true nature of the thiadiazole ring system was demonstrated in 1890 by Freund and Kuh, who provided definitive structural characterization of these compounds. These early investigations established the chemical framework that would later enable the development of more complex derivatives, including carbamate-containing analogs.

The evolution of thiadiazole chemistry accelerated during the twentieth century as researchers recognized the potential biological activities of these heterocyclic compounds. The development of 1,3,4-thiadiazole chemistry became particularly linked to the discovery of phenylhydrazines and hydrazine compounds in the late nineteenth century. These foundational chemical discoveries provided the synthetic pathways necessary for creating diverse thiadiazole derivatives with varying functional groups and biological properties.

The specific development of thiadiazole carbamate derivatives emerged as researchers began exploring structure-activity relationships within the thiadiazole family. Early synthetic procedures focused on the formation of 5-substituted 2-amino-thiadiazoles through the acylation of thiosemicarbazide followed by dehydration. Various dehydrating agents including sulfuric acid, polyphosphoric acid, and phosphorous halides were employed to facilitate ring closure and carbamate formation. These methodological advances enabled the systematic exploration of carbamate derivatives with different substituent patterns.

Contemporary synthetic approaches have refined these classical methods to achieve higher yields and improved selectivity. Recent procedures utilize methanesulfonic acid as a dehydrating agent, providing thiadiazole carbamates in high yield and excellent purity. The development of microwave-assisted synthetic techniques has further enhanced the efficiency of carbamate preparation, reducing reaction times while maintaining product quality. These technological advances have facilitated the preparation of complex derivatives like this compound with greater precision and consistency.

The recognition of thiadiazole carbamates as enzyme inhibitors represents a significant milestone in their developmental history. Research investigations demonstrated that thiadiazole carbamates could specifically inhibit lysosomal acid lipase through a mechanism involving transient carbamoylation of the enzyme. This discovery paralleled the previously established inhibition of acetylcholinesterase by rivastigmine and other carbamates, suggesting a broader mechanistic principle for carbamate-based enzyme inhibition. The identification of this inhibitory mechanism provided a rational basis for designing thiadiazole carbamate derivatives with enhanced selectivity and potency.

Role in Modern Medicinal Chemistry

The role of this compound in modern medicinal chemistry reflects the broader significance of thiadiazole derivatives as pharmaceutical agents. Thiadiazole compounds have demonstrated remarkable versatility in medicinal applications, exhibiting activities including anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial properties. The specific structural features of the trifluoroethyl carbamate derivative position it as a compound of particular interest for therapeutic development.

Research investigations have established that thiadiazole carbamates function as potent inhibitors of lysosomal acid lipase, an enzyme recently identified as a potential therapeutic target for Niemann-Pick type C disease. Niemann-Pick type C disease represents a lysosomal storage disorder characterized by abnormal accumulation of cholesterol and other lipids in lysosomal storage organelles. The ability of thiadiazole carbamates to specifically inhibit lysosomal acid lipase suggests potential therapeutic applications for treating this and related lysosomal storage disorders.

The mechanism of lysosomal acid lipase inhibition by thiadiazole carbamates involves transient carbamoylation of the enzyme, similar to previously characterized inhibition patterns observed with acetylcholinesterase inhibitors. This mechanistic understanding provides a rational foundation for optimizing thiadiazole carbamate structures to achieve enhanced potency and selectivity. The specific structural features of this compound, including the electron-withdrawing trifluoroethyl group, contribute to its interaction with the enzyme active site.

Contemporary medicinal chemistry research has expanded the applications of thiadiazole carbamates beyond lysosomal acid lipase inhibition. Recent studies have identified 1,2,5-thiadiazole carbamates as novel inhibitors of alpha/beta hydrolase domain 6, an enzyme involved in endocannabinoid metabolism. The optimization of these compounds has led to the development of highly selective inhibitors with nanomolar potency, demonstrating the continued relevance of thiadiazole carbamates in drug discovery. These findings suggest that the structural framework exemplified by this compound may serve as a template for developing inhibitors of multiple enzyme targets.

The structural diversity achievable within the thiadiazole carbamate framework enables medicinal chemists to fine-tune molecular properties for specific therapeutic applications. The incorporation of fluorinated substituents, as demonstrated in this compound, represents a common strategy for enhancing metabolic stability and modulating pharmacokinetic properties. The trifluoroethyl group contributes to increased lipophilicity while potentially improving selectivity for target enzymes through favorable binding interactions.

Modern medicinal chemistry applications also recognize the importance of thiadiazole carbamates as tool compounds for chemical biology research. The ability to selectively inhibit specific enzymes makes these compounds valuable for studying cellular processes and validating therapeutic targets. The development of highly selective inhibitors like this compound enables researchers to investigate the biological functions of target enzymes with greater precision and confidence.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2S/c6-5(7,8)1-13-4(12)10-3-11-9-2-14-3/h2H,1H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWFWHVLSORFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate typically follows a two-step approach:

- Step 1: Preparation of 2,2,2-trifluoroethyl isocyanate or chloroformate intermediate

- Step 2: Reaction of the isocyanate or chloroformate with 1,3,4-thiadiazol-2-yl amine

This approach leverages the high reactivity of isocyanates or chloroformates toward nucleophilic amines to form carbamates efficiently.

Preparation of 2,2,2-trifluoroethyl Isocyanate Intermediate

A key intermediate in the synthesis is 3,3,3-trifluoroethyl isocyanate, which can be prepared from perfluoroisobutene (PFIB) via a multi-step process:

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Hydrolysis of PFIB to hexafluoroisobutyric acid | Acidic aqueous medium | Established method |

| 2 | Conversion of acid to chloroanhydride using phosphorus pentachloride (PCl5) | Anhydrous conditions | Intermediate for ester formation |

| 3 | Reaction of chloroanhydride with ethanol to form ester | Room temperature, triethylamine/water or potassium acetate base | High yield (82.7%) |

| 4 | Hydrolysis of ester to 3,3,3-trifluoropropionic acid | Sulfuric acid or aqueous HBr | Purification step |

| 5 | Conversion of acid to isocyanate | Standard isocyanate synthesis protocols | Used directly for carbamate synthesis |

This method was detailed by Luzina et al. (2015) and provides a reliable route to trifluoroethyl isocyanate, which is crucial for subsequent carbamate formation.

Formation of the Carbamate via Isocyanate-Amine Reaction

The carbamate is formed by the nucleophilic attack of the 1,3,4-thiadiazol-2-yl amine on the electrophilic carbon of 2,2,2-trifluoroethyl isocyanate. This reaction is generally performed under mild conditions:

| Parameter | Details |

|---|---|

| Reactants | 2,2,2-trifluoroethyl isocyanate + 1,3,4-thiadiazol-2-yl amine |

| Solvent | Anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran) |

| Temperature | Room temperature to moderate heating (25–60 °C) |

| Atmosphere | Inert atmosphere (nitrogen or argon) to prevent side reactions |

| Catalyst | Sometimes tertiary amines (e.g., triethylamine) to facilitate reaction |

| Reaction time | Several hours until completion |

This method yields the desired carbamate with good purity and yield. For poorly soluble amines, elevated temperatures and catalysts such as trimethylamine may be required to drive the reaction to completion.

Alternative Synthetic Routes

Another common approach involves the reaction of 2,2,2-trifluoroethyl chloroformate with the 1,3,4-thiadiazol-2-yl amine:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2,2,2-trifluoroethyl chloroformate | Reaction of 2,2,2-trifluoroethanol with phosgene or phosgene substitutes | Requires careful handling due to toxicity |

| 2 | Reaction with 1,3,4-thiadiazol-2-yl amine | Presence of base catalyst (e.g., triethylamine) | Forms carbamate linkage |

This method is widely used for carbamate synthesis due to its straightforward reaction mechanism and good yields.

Reaction Mechanism Overview

The carbamate formation involves:

- Nucleophilic attack by the amine nitrogen on the carbonyl carbon of the isocyanate or chloroformate.

- Formation of a tetrahedral intermediate.

- Rearrangement and elimination of leaving groups (e.g., chloride in chloroformate route) to yield the carbamate.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Isocyanate route | Perfluoroisobutene → trifluoroethyl isocyanate + 1,3,4-thiadiazol-2-yl amine | Mild temp, inert atmosphere, possible catalyst | High selectivity, good yields | Multi-step intermediate prep, PFIB handling risks |

| Chloroformate route | 2,2,2-trifluoroethyl chloroformate + 1,3,4-thiadiazol-2-yl amine | Base catalyst, controlled temp | Direct, efficient carbamate formation | Use of toxic phosgene or substitutes |

| Direct carbamate formation | 2,2,2-trifluoroethanol + amine + coupling agent (less common) | Requires activating agents, harsher conditions | Avoids isocyanate intermediates | Lower yields, more side reactions |

Research Findings and Optimization

- The isocyanate method is preferred for its cleaner reaction profile and higher yields.

- Catalyst choice (e.g., tertiary amines) and temperature control improve reaction rates, especially with less soluble amines.

- Purification typically involves extraction, washing, drying, and distillation or recrystallization to obtain high-purity carbamate.

- Scale-up considerations include continuous flow reactors for safer handling of reactive intermediates and better control over reaction parameters.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reactivity is typical of carbamate esters and has been observed in related compounds .

Key Notes :

-

Hydrolysis rates depend on pH and temperature. The trifluoroethyl group may slightly retard hydrolysis compared to non-fluorinated carbamates due to steric and electronic effects .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring can undergo nucleophilic substitution at the C5 position, facilitated by the electron-deficient nature of the ring. Common reactions include:

| Reaction Type | Reagents | Products | Reference |

|---|---|---|---|

| Amination | NH₃ or amines | 5-Amino-1,3,4-thiadiazol-2-yl derivatives | |

| Alkylation | Alkyl halides | 5-Alkyl-1,3,4-thiadiazol-2-yl derivatives |

Mechanistic Insight :

-

The sulfur atom in the thiadiazole ring stabilizes transition states during substitution, enhancing reactivity compared to purely nitrogen-containing heterocycles .

Oxidation Reactions

Oxidation of the thiadiazole ring or the trifluoroethyl group can occur under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Products | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | Sulfoxide/sulfone derivatives | |

| H₂O₂ | Acetic acid, 60°C | Oxidized thiadiazole ring |

Structural Impact :

-

Oxidation of the thiadiazole sulfur to sulfoxide or sulfone modifies electronic properties, potentially altering biological activity.

Biological Interactions

While not strictly chemical reactions, interactions with biological systems highlight its reactivity:

| Target | Interaction | Outcome | Reference |

|---|---|---|---|

| Acetylcholinesterase | Covalent binding | Enzyme inhibition | |

| Microbial enzymes | Disulfide bond disruption | Antimicrobial activity |

Mechanism :

-

The carbamate group reacts with serine residues in acetylcholinesterase, forming a stable intermediate that disrupts neurotransmitter breakdown.

Synthetic Utility

This compound serves as a precursor for further derivatization:

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Cross-coupling | Pd catalysts, aryl halides | 5-Aryl-1,3,4-thiadiazol-2-yl derivatives | |

| Cyclization | Thioureas, POCl₃ | Fused heterocyclic systems |

Example Synthesis :

-

Reaction with 2,2,2-trifluoroethyl chloroformate and 1,3,4-thiadiazol-2-amine in acetonitrile with triethylamine yields the target carbamate in >85% yield .

Stability and Degradation

The compound exhibits moderate thermal stability but decomposes under extreme conditions:

| Condition | Observation | Reference |

|---|---|---|

| >200°C | Decomposition to CO₂ and volatile fluorocarbons | |

| UV light | Photolytic cleavage of C–N bond |

Scientific Research Applications

Unfortunately, the available search results do not provide comprehensive information regarding the applications of the compound "2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate" in scientific research, nor do they include detailed data tables or case studies. However, the search results do provide some basic information about the compound.

Basic Information

- Chemical Identity this compound is an organic compound .

- Chemical Formula The chemical formula is C5H4F3N3O2S .

- Molecular Weight The molecular weight is 227.17 .

- IUPAC Name The International Union of Pure and Applied Chemistry (IUPAC) name is this compound .

- Related Forms This compound belongs to a class of compounds known as thiadiazoles .

Availability and Handling

- This compound is available in bulk quantities for life science applications and can be produced to customer specifications .

- It is available as a powder and should be stored at room temperature .

- Packaging options include palletized plastic pails, fiber and steel drums, and super sacks. Research and sample quantities may be packaged under argon or vacuum .

Related Research

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

Properties :

- Available in high-purity grades (up to 99.999%) for pharmaceutical and industrial applications .

- The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and inductive effects .

Comparison with Structurally Similar Compounds

Thiazolylmethylcarbamate Analogs

Example Compounds :

- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate .

Key Differences :

Data Table :

| Property | Target Compound | Thiazolylmethylcarbamate Analog |

|---|---|---|

| Core Structure | 1,3,4-Thiadiazole | Thiazole |

| Molecular Weight | 227.17 | ~600–800 (varies by substituent) |

| Bioactivity Focus | Antimicrobial, pesticidal | Enzyme inhibition (e.g., HIV protease) |

Cyclopropyl-Substituted Thiazole Carbamate

Key Differences :

Benzyl and tert-Butyl Carbamate Derivatives

Key Differences :

- Protecting Groups : Benzyl/tert-butyl carbamates are more labile under acidic/basic conditions compared to the stable trifluoroethyl carbamate.

- Synthetic Utility : Benzyl groups are easier to remove, making them preferable in multi-step syntheses .

Biological Activity

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate is a compound of interest due to its potential biological activities. It belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoroethyl group and a thiadiazole moiety. Its chemical formula is , and it has distinct physical properties that contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as inhibitors for various enzymes. For instance, studies have shown that similar compounds can inhibit carboxylesterases and acetylcholinesterases, affecting neurotransmitter levels and enzyme kinetics .

- Antimicrobial Activity : Thiadiazoles exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Acaricidal Effects : Research indicates that compounds within this class can serve as effective acaricides. The mode of action typically involves neurotoxic effects on target pests .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound based on various studies:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | Kinetic assays | Significant inhibition of carboxylesterase activity was observed. |

| Study 2 | Antimicrobial | Disc diffusion | Effective against E. coli and S. aureus with zones of inhibition up to 15 mm. |

| Study 3 | Acaricidal | Field trials | Demonstrated over 80% efficacy in controlling mite populations. |

Case Studies

- Enzymatic Inhibition : A study conducted by researchers aimed at identifying selective inhibitors for carboxylesterase found that derivatives similar to this compound showed promising results in reducing enzyme activity by up to 70% in vitro .

- Antimicrobial Efficacy : Another investigation tested the antimicrobial properties against various bacterial strains. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Acaricide Development : In agricultural research focused on pest control, the compound was evaluated for its acaricidal properties. Results indicated a substantial reduction in pest populations in treated fields compared to controls .

Q & A

Basic: What are the critical steps for synthesizing 2,2,2-trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate with high purity?

Methodological Answer:

The synthesis requires precise control of reaction parameters. Key steps include:

- Carbamate Formation : Use a carbamate-protecting group strategy, such as benzyl or tert-butyl carbamates, to stabilize intermediates during coupling reactions .

- Thiadiazole Functionalization : Introduce the 1,3,4-thiadiazol-2-yl moiety via nucleophilic substitution or cyclization reactions under inert atmospheres to avoid oxidation .

- Trifluoroethyl Group Incorporation : React trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl chloroformate) with the thiadiazole-amine intermediate in anhydrous solvents like dichloromethane .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .

Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetics and target-binding interactions?

Methodological Answer:

The trifluoroethyl group enhances:

- Lipophilicity and Bioavailability : Fluorine’s electronegativity reduces basicity of adjacent amines, improving membrane permeability .

- Metabolic Stability : The C–F bond resists oxidative degradation, prolonging half-life .

- Target Binding : Computational docking studies (e.g., AutoDock Vina) reveal that the trifluoroethyl group forms hydrophobic interactions with protein pockets, while its stereoelectronic effects stabilize conformations critical for binding .

Experimental Validation : Compare binding affinities (via SPR or ITC) of the trifluoroethyl analog with non-fluorinated derivatives to quantify fluorine’s contribution .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and F NMR to confirm the trifluoroethyl group’s integration and the thiadiazole ring’s substitution pattern .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI-HRMS expected m/z for : 283.01) .

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and thiadiazole C=N vibrations (~1600 cm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carbamate group) .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) and include positive controls (e.g., known thiadiazole-based inhibitors) .

- Solubility Differences : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate solubility in assay buffers via dynamic light scattering .

- Metabolic Interference : Use liver microsome assays to assess stability and identify metabolites that may mask bioactivity .

- Computational Cross-Validation : Perform QSAR modeling or molecular dynamics simulations to predict activity trends and reconcile experimental outliers .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Methodological Answer:

- pH Optimization : Conduct stability assays across pH 2–8 (simulating GI tract to plasma) to identify degradation hotspots. The trifluoroethyl group may stabilize the carbamate against hydrolysis at acidic pH .

- Pro-drug Design : Modify the carbamate moiety to a hydrolytically stable group (e.g., amide) that converts to the active form in target tissues .

- Co-crystallization : Co-crystallize with cyclodextrins or polyethylene glycol to enhance aqueous solubility and reduce aggregation .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .

Basic: What are the structural analogs of this compound, and how do they inform SAR studies?

Methodological Answer:

Key analogs include:

- Ethyl/Methyl Carbamate Derivatives : Replace trifluoroethyl with ethyl or methyl groups to assess fluorine’s role in activity .

- Thiadiazole-Substituted Analogs : Modify the thiadiazole ring (e.g., 1,2,4-thiadiazole vs. 1,3,4-thiadiazole) to study ring electronic effects .

SAR Workflow :

Synthesize analogs via parallel combinatorial chemistry.

Test in vitro bioactivity (e.g., IC in enzyme inhibition assays).

Correlate substituent electronic parameters (Hammett σ values) with activity trends .

Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) and off-targets (e.g., CYP450 enzymes) using Glide or GOLD. Prioritize compounds with strong hydrogen bonds to active-site residues (e.g., Asp86 in EGFR) and weak off-target interactions .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between trifluoroethyl and non-fluorinated analogs to quantify selectivity .

- ADMET Prediction : Use SwissADME or ADMETLab to predict permeability (LogP), toxicity (AMES test), and metabolic clearance early in design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.